molecular formula C8H6N2O3 B3002355 2-Amino-1,3-benzoxazole-7-carboxylic acid CAS No. 1781320-38-4

2-Amino-1,3-benzoxazole-7-carboxylic acid

Cat. No.: B3002355
CAS No.: 1781320-38-4
M. Wt: 178.147
InChI Key: WCFQPYBEURIMPK-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzoxazole-7-carboxylic acid is a heterocyclic organic compound that belongs to the benzoxazole family. This compound is characterized by a benzene ring fused with an oxazole ring, which contains both nitrogen and oxygen atoms. The presence of an amino group at the second position and a carboxylic acid group at the seventh position makes it a versatile molecule with significant potential in various scientific fields.

Mechanism of Action

Target of Action

2-Amino-1,3-benzoxazole-7-carboxylic acid, like other benzoxazole derivatives, is known to target various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These proteins play crucial roles in cellular processes such as DNA replication, signal transduction, gene expression, inflammation, and neural transmission .

Mode of Action

The interaction of this compound with its targets can lead to changes in the function of these proteins, thereby affecting the progression of diseases . For instance, by inhibiting the activity of DNA topoisomerases, the compound can interfere with DNA replication and transcription, leading to cell death . Similarly, by inhibiting the activity of protein kinases, the compound can disrupt signal transduction pathways, affecting cell proliferation and survival .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those associated with its targets. For example, the compound can affect the DNA replication pathway by targeting DNA topoisomerases . It can also affect various signal transduction pathways by targeting protein kinases . The downstream effects of these interactions can include cell death, reduced cell proliferation, and altered gene expression .

Result of Action

The molecular and cellular effects of this compound’s action can include cell death, reduced cell proliferation, and altered gene expression . These effects can contribute to its potential therapeutic effects in treating diseases such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-benzoxazole-7-carboxylic acid typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts. One common method includes the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide as catalysts at 50°C . Another approach involves the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of lithium hexamethyldisilazide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Benzoxazole Derivatives: Formed through condensation reactions.

    Nitro Derivatives: Formed through oxidation reactions.

    Substituted Benzoxazoles: Formed through electrophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,3-benzoxazole-7-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-1,3-benzoxazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFQPYBEURIMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781320-38-4
Record name 2-amino-1,3-benzoxazole-7-carboxylic acid
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